molecular formula C17H12Cl2F3N3O2S B2413540 3-[(4-chlorophenyl)sulfanyl]-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]dihydro-1H-pyrrole-2,5-dione CAS No. 339110-57-5

3-[(4-chlorophenyl)sulfanyl]-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]dihydro-1H-pyrrole-2,5-dione

Cat. No. B2413540
CAS RN: 339110-57-5
M. Wt: 450.26
InChI Key: PUZZSKMQVZJDSX-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)sulfanyl]-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]dihydro-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C17H12Cl2F3N3O2S and its molecular weight is 450.26. The purity is usually 95%.
BenchChem offers high-quality 3-[(4-chlorophenyl)sulfanyl]-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]dihydro-1H-pyrrole-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-chlorophenyl)sulfanyl]-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]dihydro-1H-pyrrole-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Trifluoromethylation Reactions

The compound exhibits potential as a precursor or reagent in trifluoromethylation reactions. Trifluoromethyl groups are valuable in medicinal chemistry, agrochemicals, and materials science. Researchers have developed a one-pot synthesis of trifluoromethyl amines using CF₃SO₂Na as a reagent . This method offers advantages such as good functional group tolerance, mild conditions, and cost-effective materials. The key intermediate in this reaction is the thiocarbonyl fluoride formed in situ.

Constrained Tetrasubstituted Amino Acids

The compound’s unique structure, with a 3-sulfanyl-norbornene motif, could be explored in the context of peptide chemistry . Researchers have studied model peptides containing this constrained tetrasubstituted amino acid (NRB) by theoretical calculations, spectroscopic analyses, and X-ray crystallography . Investigating its conformational behavior and potential interactions with other amino acids could yield insights into peptide design and stability.

properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2F3N3O2S/c1-24(15-12(19)6-9(8-23-15)17(20,21)22)25-14(26)7-13(16(25)27)28-11-4-2-10(18)3-5-11/h2-6,8,13H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZZSKMQVZJDSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C(=O)CC(C2=O)SC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-chlorophenyl)sulfanyl]-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]dihydro-1H-pyrrole-2,5-dione

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